Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Overview
Description
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the following structural formula:
It is a colorless liquid and belongs to the class of alkanolamines . Alkanolamines are versatile compounds used in various applications due to their unique properties.
Synthesis Analysis
The synthesis of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate can be achieved through several routes. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters. This reaction yields the desired compound, which serves as a precursor for further transformations.
Molecular Structure Analysis
The compound consists of an indene ring system fused with an aminomethyl group and an ester functionality. The indene core imparts aromatic character, while the aminomethyl group introduces basic properties. The ester moiety contributes to its reactivity and solubility.
Chemical Reactions Analysis
- Acylation : Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate can undergo acylation reactions with acyl chlorides to form oxazolines , which find applications in organic synthesis.
- Sulfation : By sulfating the alcohol group, the compound becomes a precursor to 2,2-dimethylaziridine , a versatile intermediate in organic chemistry.
Physical And Chemical Properties Analysis
- Molar Mass : Approximately 201.65 g/mol.
- Density : Similar to water (approximately 0.934 g/cm³).
- Melting Point : Around 30–31 °C (86–88 °F).
- Boiling Point : Approximately 165.5 °C (329.9 °F).
Safety And Hazards
- NFPA Hazard Rating : 2 (Health), 2 (Flammability), 0 (Reactivity).
- Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective measures.
Future Directions
Research on Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate continues to explore its applications in drug synthesis, cosmetics, and other fields. Further investigations into its reactivity, stability, and potential derivatives are warranted.
properties
IUPAC Name |
methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-6-8(7-13)9-4-2-3-5-10(9)11/h2-5,8,11H,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYNBHYMQUZEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C2=CC=CC=C12)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458712 | |
Record name | Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
CAS RN |
357426-12-1 | |
Record name | Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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